1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

Catalog No.
S8153021
CAS No.
M.F
C11H13BrN2O
M. Wt
269.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

Product Name

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

IUPAC Name

1-[(4-bromophenyl)methyl]-3-cyclopropylurea

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)

InChI Key

XUNUDMIXFBJTBU-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NCC2=CC=C(C=C2)Br

Canonical SMILES

C1CC1NC(=O)NCC2=CC=C(C=C2)Br

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea is an organic compound featuring a urea functional group linked to a cyclopropyl moiety and a para-bromophenyl group. Its molecular formula is C12H14BrN3O, and it is categorized as an arylurea. The compound's structure includes a cyclopropyl ring, which contributes to its unique properties and reactivity profile. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Substitution Reactions: The bromine atom in the para-bromophenyl group can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: Depending on the reagents used, the compound can undergo oxidation or reduction reactions, leading to the formation of different products.
  • Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, resulting in amine and carboxylic acid derivatives.

These reactions can be utilized to modify the compound for specific applications or to investigate its biological activity further.

Research indicates that 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea exhibits potential biological activities. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. The presence of the bromophenyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with target sites. Further studies are required to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea typically involves the reaction of 4-bromobenzylamine with cyclopropyl isocyanate. The general synthetic route includes:

  • Starting Materials:
    • 4-Bromobenzylamine
    • Cyclopropyl isocyanate
  • Reaction Conditions:
    • Conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
    • Solvents such as dichloromethane or tetrahydrofuran are commonly used.
    • The reaction is generally performed at room temperature or slightly elevated temperatures.

This method allows for the efficient formation of the desired urea derivative with good yields.

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea has several applications in various fields:

  • Medicinal Chemistry: It is studied as a potential pharmacophore for developing inhibitors targeting specific biological pathways.
  • Materials Science: The compound can serve as a building block for synthesizing novel materials with unique properties.
  • Biological Research: It aids in understanding biological mechanisms involving urea derivatives and their interactions within cellular systems.
  • Industrial

Interaction studies involving 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea focus on its binding affinity and inhibitory effects on various enzymes or receptors. These studies are crucial for determining its pharmacological profile and potential therapeutic applications. Investigating interactions with biomolecules can provide insights into its mechanism of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea, including:

  • N-(4-bromo-2-chlorophenyl)-N'-cyclopropylurea
  • N-(4-bromo-phenyl)-N'-cyclopropylurea
  • N-(4-methylphenyl)-N'-cyclopropylurea

Uniqueness

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea stands out due to its unique combination of a brominated aromatic ring and a cyclopropyl group, which may impart distinct chemical reactivity and biological properties compared to other similar compounds. Its specific structural features may enhance its interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

268.02113 g/mol

Monoisotopic Mass

268.02113 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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